molecular formula C17H20N2O3S B4455249 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B4455249
M. Wt: 332.4 g/mol
InChI Key: ICVZHNAESVXDEI-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide is a pyrrole-derived acetamide with a unique substitution pattern. Its molecular formula is C₁₈H₂₄N₂O₃S, and its molar mass is approximately 348.46 g/mol. Key structural features include:

  • 1-(Prop-2-en-1-yl): An allyl group at the pyrrole nitrogen (position 1), contributing steric flexibility.
  • 4,5-Dimethyl: Methyl groups at positions 4 and 5, increasing hydrophobicity.
  • 2-Acetamide: A non-halogenated acetamide substituent at position 2.

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-11-19-13(3)12(2)16(17(19)18-14(4)20)23(21,22)15-9-7-6-8-10-15/h5-10H,1,11H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVZHNAESVXDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through a condensation reaction between a suitable amine and a diketone. Subsequent steps involve the introduction of the phenylsulfonyl group via sulfonylation, and the prop-2-en-1-yl group through alkylation reactions. The final step usually involves acetylation to introduce the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Structural Differences

The target compound is compared to 2-chloro-N-[3-cyano-4,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-2-yl]acetamide (CAS 852388-85-3, C₁₆H₁₆ClN₃O, molar mass 301.77 g/mol) .

Parameter Target Compound Analog (CAS 852388-85-3)
Position 1 Substituent Propenyl (allyl) Benzyl (phenylmethyl)
Position 3 Substituent Phenylsulfonyl (SO₂C₆H₅) Cyano (CN)
Acetamide Type Non-halogenated 2-Chloroacetamide
Molar Mass 348.46 g/mol 301.77 g/mol
Key Functional Groups Sulfonyl, acetamide, allyl Cyano, chloroacetamide, benzyl

Physicochemical and Electronic Properties

Polarity and Solubility: The phenylsulfonyl group in the target compound increases polarity and aqueous solubility compared to the cyano group in the analog, which is more hydrophobic .

Reactivity: The chloroacetamide in the analog may act as an alkylating agent, whereas the target’s non-halogenated acetamide is less reactive, suggesting better metabolic stability . The sulfonyl group in the target compound could enhance binding to sulfonamide-sensitive biological targets, such as carbonic anhydrases or proteases .

Synthetic Considerations :

  • Introducing the phenylsulfonyl group likely requires protection/deprotection strategies during synthesis, similar to methods used for nitroimidazole derivatives (e.g., TDAE-mediated reactions) .
  • The allyl group at position 1 may involve alkylation using allyl bromide under basic conditions, contrasting with benzyl bromide for the analog .

Research Implications

  • Biological Activity : The sulfonyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes, while the absence of a chloroacetamide reduces off-target alkylation risks .
  • Drug Design : The allyl group’s conformational flexibility could optimize interactions with hydrophobic binding pockets, whereas the benzyl group in the analog might limit accessibility .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth review of its synthesis, biological activity, and relevant research findings.

Structural Overview

The compound's structure includes:

  • Pyrrole Ring : A five-membered aromatic ring contributing to its stability and reactivity.
  • Phenylsulfonyl Group : Enhances biological interactions and solubility.
  • Prop-2-en-1-yl Side Chain : Potentially increases lipophilicity and biological activity.

The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of approximately 390.5 g/mol. The arrangement of these functional groups suggests diverse interactions with biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring : Achieved through methods like the Paal-Knorr synthesis.
  • Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
  • Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.

These synthetic routes are crucial for optimizing yield and ensuring product consistency .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds, suggesting that derivatives of pyrrole may exhibit significant activity against seizures. For instance, compounds similar to this compound have been evaluated using models such as maximal electroshock (MES) and pentylenetetrazole tests, showing promising results in reducing seizure activity .

Mechanistic Insights

The biological activity is believed to stem from interactions with neuronal voltage-sensitive sodium channels, which play a critical role in the propagation of action potentials in neurons. In vitro studies indicate that certain derivatives bind effectively to these channels, suggesting a mechanism that could be leveraged for anticonvulsant drug development .

Research Findings

Study FocusKey Findings
Anticonvulsant ActivityDemonstrated significant efficacy in MES models; several derivatives showed activity against psychomotor seizures .
Binding AffinityCertain derivatives exhibit moderate binding to voltage-sensitive sodium channels, indicating potential as anticonvulsants .
Structure-Activity Relationship (SAR)Variations in side chains influence biological activity; specific modifications enhance efficacy against seizures .

Case Studies

Several case studies highlight the compound's potential:

  • Case Study 1 : A study on related pyrrole derivatives found that modifications at the 3-position significantly enhanced anticonvulsant activity in rodent models.
  • Case Study 2 : Research on sulfonamide-containing compounds indicated that the presence of sulfonyl groups was crucial for enhancing solubility and bioavailability, leading to improved pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]acetamide

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